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Application Notes and Protocols for JNJ-77242113 (Icotrokinra) in Rheumatoid Arthritis Research

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Introduction

JNJ-77242113, also known as icotrokinra, is a potent and selective oral peptide antagonist of the interleukin-23 receptor (IL-23R).[1][2] While clinical development has primarily focused on psoriasis and psoriatic arthritis, the critical role of the IL-23/T helper 17 (Th17) cell axis in the pathogenesis of rheumatoid arthritis (RA) makes JNJ-77242113 a compelling candidate for investigation in this disease.[1][3][4] These application notes provide a framework for preclinical research studies evaluating the therapeutic potential of JNJ-77242113 in RA models.

The IL-23/IL-17 signaling pathway is a key driver of inflammation and joint destruction in RA.[5] [6] IL-23, produced by activated dendritic cells and macrophages, promotes the differentiation and maintenance of Th17 cells.[1][4] These cells, in turn, secrete pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, and tumor necrosis factor-alpha (TNF-α), which orchestrate the inflammatory cascade within the synovial joint, leading to synovitis, cartilage degradation, and bone erosion.[1][4] By selectively blocking the IL-23 receptor, JNJ-77242113 inhibits this upstream signaling, thereby reducing the production of these downstream pathogenic cytokines.[2]

Quantitative Data Summary



The following tables summarize the key in vitro potency and preclinical pharmacodynamic data for JNJ-77242113, providing a basis for dose selection and experimental design in RA research models.

Table 1: In Vitro Activity of JNJ-77242113

Parameter	Value	Cell Type/System	Reference
Binding Affinity (KD)	7.1 pM	Human IL-23R	[1][2]
IL-23 Signaling Inhibition (IC50)	5.6 pM	Human cells	[1][2]
IFNy Production Inhibition (IC50)	18.4 pM	Human Natural Killer (NK) cells	[1][2]
IFNy Production Inhibition (IC50)	11 pM	Whole blood (Healthy Donors)	[1][2]
IFNy Production Inhibition (IC50)	9 pM	Whole blood (Psoriasis Patients)	[1][2]

Table 2: Preclinical In Vivo Activity of JNJ-77242113 in a Rat Model

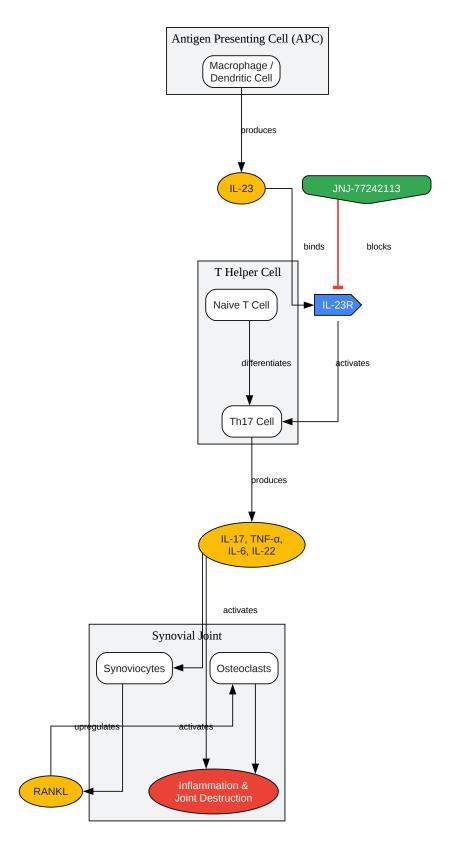


Model	Endpoint	Oral Dose (mg/kg/day)	Result	Reference
TNBS-Induced Colitis	Attenuation of disease parameters	≥ 0.3	Significant attenuation	[1][2]
IL-23-Induced Skin Inflammation	Inhibition of skin thickening	Not specified	Significant inhibition	[1][2]
IL-23-Induced Skin Inflammation	Inhibition of IL- 17A, -17F, -22 gene induction	Not specified	Significant inhibition	[1][2]
Ex vivo IL-23 stimulation	Inhibition of IL- 17A production in blood	Dose-dependent	Significant inhibition	[1]

Signaling Pathway

The diagram below illustrates the mechanism of action of JNJ-77242113 in the context of rheumatoid arthritis pathogenesis.





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Caption: Mechanism of action of JNJ-77242113 in the IL-23/IL-17 pathway.



Experimental Protocols

The following protocols are suggested for evaluating JNJ-77242113 in preclinical models of rheumatoid arthritis.

In Vitro Assay: Inhibition of IL-23-Induced Cytokine Production in Synovial Fluid Mononuclear Cells (SFMCs) from RA Patients

Objective: To determine the potency of JNJ-77242113 in inhibiting IL-23-driven proinflammatory cytokine production in primary cells from the site of inflammation in RA.

Methodology:

- Cell Isolation: Isolate SFMCs from synovial fluid of RA patients by Ficoll-Paque density gradient centrifugation.
- Cell Culture: Culture SFMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
- Compound Treatment: Pre-incubate cells with varying concentrations of JNJ-77242113 (e.g.,
 0.1 pM to 100 nM) for 1 hour.
- Stimulation: Stimulate the cells with recombinant human IL-23 (e.g., 10 ng/mL) for 24-48 hours.
- Cytokine Analysis: Collect cell culture supernatants and measure the concentration of IL-17A and TNF-α using commercial ELISA kits.
- Data Analysis: Calculate the IC50 value for JNJ-77242113 by non-linear regression analysis of the concentration-response curve.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

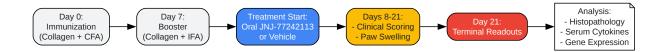
Objective: To evaluate the therapeutic efficacy of orally administered JNJ-77242113 in a well-established animal model of rheumatoid arthritis.[7]



Methodology:

- Animals: Use male Lewis or Dark Agouti rats, 8-10 weeks old.
- Induction of Arthritis:
 - On day 0, immunize rats intradermally at the base of the tail with 100 μg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
 - On day 7, administer a booster injection of collagen in Incomplete Freund's Adjuvant.
- Treatment:
 - Begin oral administration of JNJ-77242113 (e.g., 0.3, 1, 3, 10 mg/kg/day) or vehicle control on day 7 (prophylactic) or upon the first signs of arthritis (therapeutic).
- Efficacy Assessment:
 - Clinical Scoring: Monitor animals daily for signs of arthritis and score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per animal is 16.
 - Paw Swelling: Measure paw volume or thickness using a plethysmometer or digital calipers every 2-3 days.
- Terminal Readouts (e.g., Day 21):
 - Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
 - Cytokine Analysis: Measure levels of IL-17A, TNF-α, and IL-6 in serum or paw homogenates by ELISA or multiplex assay.
 - Gene Expression: Isolate RNA from synovial tissue and perform qRT-PCR to analyze the expression of inflammatory and joint-destructive genes (e.g., Il17a, Tnf, Mmp3, Rankl).





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Caption: Experimental workflow for the rat Collagen-Induced Arthritis (CIA) model.

Conclusion

JNJ-77242113 is a promising therapeutic candidate for rheumatoid arthritis due to its potent and selective inhibition of the IL-23 receptor, a key upstream regulator of the pro-inflammatory IL-17 pathway. The protocols outlined above provide a starting point for researchers to investigate the efficacy of JNJ-77242113 in relevant in vitro and in vivo models of RA. The strong scientific rationale, coupled with the oral bioavailability of this peptide antagonist, warrants further exploration of its potential as a novel treatment for rheumatoid arthritis.

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